Spiranic Conformational Restriction: 7,7-Dimethyl Substitution vs. Unsubstituted Cyclopentane-Spirohydantoin (CAS 699-51-4)
The 7,7-gem-dimethyl substitution in the target compound introduces a Thorpe-Ingold effect that constrains the cyclopentane ring of the spiro[4.4]nonane system, increasing the barrier to conformational interconversion relative to the unsubstituted 1,3-diazaspiro[4.4]nonane-2,4-dione backbone [1]. The computed rotatable bond count is 0 for the target compound, consistent with a fully locked spirocyclic framework [2]. In the unsubstituted analog, while rotatable bonds are also 0, the absence of gem-dimethyl substitution permits greater pseudorotational flexibility of the cyclopentane ring, which can reduce the entropic advantage upon target binding [3].
| Evidence Dimension | Conformational restriction (qualitative) and molecular weight |
|---|---|
| Target Compound Data | MW = 182.22 g/mol; Rotatable bonds = 0; gem-dimethyl substitution at position 7,7 |
| Comparator Or Baseline | 1,3-Diazaspiro[4.4]nonane-2,4-dione (CAS 699-51-4): MW = 154.17 g/mol; no gem-dimethyl substitution |
| Quantified Difference | ΔMW = +28.05 g/mol (target heavier by exactly two methylene equivalents); Thorpe-Ingold conformational restriction qualitatively present in target, absent in comparator [3] |
| Conditions | Computed molecular descriptors (PubChem release 2025.04.14); Thorpe-Ingold effect generalized from literature on gem-dimethyl cyclizations [1] |
Why This Matters
The increased molecular weight and conformational restriction from gem-dimethyl substitution can enhance target-binding preorganization—a selection criterion when designing spirohydantoin-based ligands for receptors requiring rigid pharmacophore presentation.
- [1] Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766. View Source
- [2] PubChem. (2025). Compound Summary for CID 80705328: 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione. National Center for Biotechnology Information. View Source
- [3] Lazić, A. M., Valentić, N. V., Trišović, N. P., Petrović, S. D., & Ušćumlić, G. S. (2016). Synthesis, structure and biological properties of active spirohydantoin derivatives. Chemical Industry, 70(2), 177–199. View Source
